molecular formula C24H22O3 B12775262 Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- CAS No. 84394-22-9

Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-

Katalognummer: B12775262
CAS-Nummer: 84394-22-9
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: NUVUUNIHLWCXSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of phenols and benzopyrans, which are known for their significant roles in various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and benzopyran derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s phenolic and benzopyran structures allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2-methoxy-: Known for its simpler structure and different reactivity profile.

    Phenol, 2,3-dimethyl-: Another phenolic compound with distinct chemical properties.

    2H-1-Benzopyran-2-one, 7-methoxy-: Shares the benzopyran core but differs in functional groups.

Uniqueness

Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- stands out due to its unique combination of phenolic and benzopyran structures, which confer specific chemical reactivity and biological activity not found in simpler analogs.

This detailed overview highlights the significance of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- in various fields of research and industry

Eigenschaften

CAS-Nummer

84394-22-9

Molekularformel

C24H22O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

4-(7-methoxy-2,2-dimethyl-4-phenylchromen-3-yl)phenol

InChI

InChI=1S/C24H22O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,25H,1-3H3

InChI-Schlüssel

NUVUUNIHLWCXSL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.